Desipramine-d3

Overview

Description

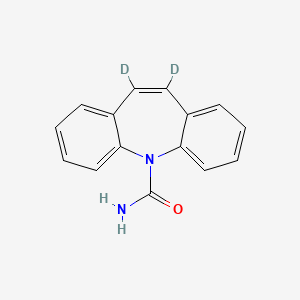

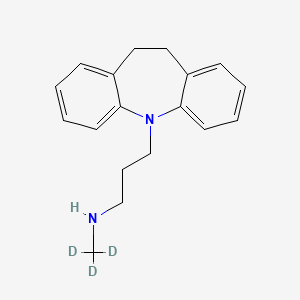

Desipramine-d3 is a deuterated form of desipramine, a tricyclic antidepressant. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify desipramine levels in biological samples. The deuterium atoms in this compound replace hydrogen atoms, making it chemically similar to desipramine but distinguishable in mass spectrometry due to its higher molecular weight.

Mechanism of Action

Target of Action

Desipramine, a tricyclic antidepressant (TCA), primarily targets the norepinephrine transporter (NET) . It acts as a relatively selective norepinephrine reuptake inhibitor, though it does also have other activities such as weak serotonin reuptake inhibitory, α1-blocking, antihistamine, and anticholinergic effects .

Mode of Action

Desipramine works by blocking the reuptake of norepinephrine from the neuronal synapse . This means it may keep your brain from reabsorbing this substance. This action raises the level of norepinephrine in your body, which helps improve your mood .

Biochemical Pathways

Desipramine undergoes N-hydroxylation to the corresponding secondary hydroxylamines by cytochromes P450 2C11, 2C19, and 3A4 . This process is significant in the metabolism of secondary alkyl amines. The major pathway to metabolic-intermediate complex formation from these secondary amines arises from N-hydroxylation rather than N-dealkylation .

Pharmacokinetics

Desipramine has a bioavailability of 60–70% . It is metabolized in the liver by CYP2D6 . The elimination half-life of desipramine is 12–30 hours , and it is excreted in urine (70%) and feces . These properties impact the bioavailability of desipramine, influencing its therapeutic effects.

Result of Action

Desipramine induces endogenous anti-oxidative enzyme, heme oxygenase-1 (HO-1) protein and mRNA expression in concentration- and time-dependent manners . This suggests that desipramine provides a novel effect of neuroprotection, and neurodegenerative process might play an important role in depression disorder .

Action Environment

The action, efficacy, and stability of Desipramine can be influenced by various environmental factors. For instance, the skin can become more sensitive to sunlight than usual when using Desipramine . Moreover, the pharmacokinetics of Desipramine may exhibit nonlinearity at steady-state plasma concentrations above 150 micrograms/L .

Biochemical Analysis

Biochemical Properties

Desipramine-d3, like its parent compound Desipramine, is known to interact with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of serotonin and norepinephrine reuptake . This means that this compound blocks the reuptake of these neurotransmitters at the neuronal synapse, leading to an increase in their levels in the synaptic cleft .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in non-depressed individuals, this compound does not affect mood or arousal, but may cause sedation . In depressed individuals, however, this compound exerts a positive effect on mood .

Molecular Mechanism

The mechanism of action of this compound involves the selective blocking of norepinephrine reuptake from the neuronal synapse . It also inhibits serotonin reuptake, but to a lesser extent compared to tertiary amine tricyclic antidepressants such as imipramine . This inhibition of neurotransmitter reuptake leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can alter neuronal signaling and potentially lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, acute stress produced increased spine density and decreased cofilin phosphorylation at 1 day, paralleled with dendritic retraction . Significant atrophy of apical dendrites was observed at 1 day, which was prevented by chronic this compound, and at 14 days after stress exposure .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily by CYP2D6 (major) and CYP1A2 (minor), to 2-hydroxydesipramine, an active metabolite . The 2-hydroxylation metabolic pathway of this compound is under genetic control .

Transport and Distribution

This compound, due to its high lipophilicity, unspecific phospholipid binding, and lysosomal trapping, shows a high volume of distribution . This suggests that this compound can be widely distributed within cells and tissues.

Subcellular Localization

Studies on Desipramine, the parent compound, suggest that a considerable proportion of the compound is bound to the membranes of presynaptic nerve terminals, as well as to sites inside those terminals . This suggests that this compound may have a similar subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desipramine-d3 is synthesized by incorporating deuterium atoms into the desipramine molecule. The process typically involves the following steps:

Deuteration of Precursors: The starting materials, which are precursors to desipramine, are subjected to deuteration. This can be achieved using deuterated reagents such as deuterium gas or deuterated solvents.

Formation of this compound: The deuterated precursors undergo a series of chemical reactions, including alkylation and cyclization, to form this compound. These reactions are carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and it often includes:

Use of Deuterated Reagents: High-purity deuterated reagents are used to ensure the incorporation of deuterium atoms.

Purification Steps: The synthesized this compound is purified using techniques such as chromatography to remove any impurities and achieve the desired level of deuteration.

Chemical Reactions Analysis

Types of Reactions

Desipramine-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can occur at the nitrogen atom or aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and various substituted derivatives.

Scientific Research Applications

Desipramine-d3 is widely used in scientific research, particularly in the following areas:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of desipramine levels in biological samples.

Pharmacokinetics: Helps in studying the pharmacokinetics of desipramine by providing accurate measurements of drug levels in plasma and other biological fluids.

Drug Metabolism: Used to investigate the metabolic pathways of desipramine and its metabolites.

Clinical Toxicology: Assists in the detection and quantification of desipramine in cases of drug overdose or poisoning.

Comparison with Similar Compounds

Desipramine-d3 is compared with other deuterated and non-deuterated tricyclic antidepressants:

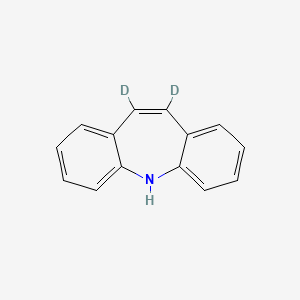

Desipramine: The non-deuterated form, used as a reference standard in analytical studies.

Imipramine: Another tricyclic antidepressant with a similar mechanism of action but different pharmacokinetic properties.

Nortriptyline: A secondary amine tricyclic antidepressant with similar therapeutic effects but different side effect profiles.

Uniqueness

This compound is unique due to its deuterium atoms, which provide distinct advantages in mass spectrometry, such as improved accuracy and precision in quantification. This makes it an invaluable tool in pharmacokinetic and drug metabolism studies.

List of Similar Compounds

- Desipramine

- Imipramine

- Nortriptyline

- Amitriptyline

- Clomipramine

Properties

IUPAC Name |

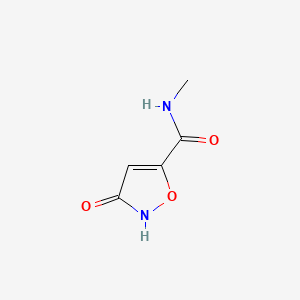

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYAFALTSJYZDH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661890 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65100-49-4 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65100-49-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is Desipramine-d3 and why was it synthesized?

A1: this compound is a deuterated form of the tricyclic antidepressant Desipramine. It was specifically synthesized for use as an internal standard in mass spectrometry analyses of Desipramine and potentially other related tricyclic antidepressants like Imipramine. [, ] Internal standards are crucial for accurate quantification in mass spectrometry, as they help to correct for variations in instrument response and sample preparation losses.

Q2: How does the mass spectrum of this compound differ from Desipramine?

A2: While the abstract mentioning this compound does not directly compare the mass spectra, the replacement of three hydrogen atoms with three deuterium atoms in this compound will result in a mass increase of 3 atomic mass units (amu) compared to Desipramine. This difference in mass is detectable by mass spectrometry and allows for differentiation and individual quantification of Desipramine and this compound in a sample. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)